1-Piperidinecarbothioic acid, O-methyl ester
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Overview
Description
1-Piperidinecarbothioic acid, O-methyl ester is an organic compound with the molecular formula C7H13NOS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thioester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinecarbothioic acid, O-methyl ester can be synthesized through several methods. One common route involves the reaction of piperidine with carbon disulfide to form piperidinecarbothioic acid, which is then esterified with methanol to yield the O-methyl ester . The reaction conditions typically involve the use of a base, such as sodium hydroxide, to facilitate the formation of the thioester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinecarbothioic acid, O-methyl ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
1-Piperidinecarbothioic acid, O-methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving thioesterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-piperidinecarbothioic acid, O-methyl ester exerts its effects involves the interaction of its thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, making it a reactive intermediate in biochemical pathways. This reactivity allows the compound to participate in enzyme-catalyzed reactions, particularly those involving thioesterases .
Comparison with Similar Compounds
Piperidinecarboxylic acid esters: These compounds share the piperidine ring structure but differ in the nature of the ester group.
Thioesters: Compounds with a similar thioester functional group but different alkyl or aryl substituents.
Uniqueness: Its ability to undergo a variety of chemical reactions and its role as an intermediate in complex syntheses make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
O-methyl piperidine-1-carbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-9-7(10)8-5-3-2-4-6-8/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYOBDUNTAEYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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